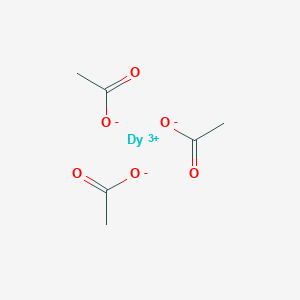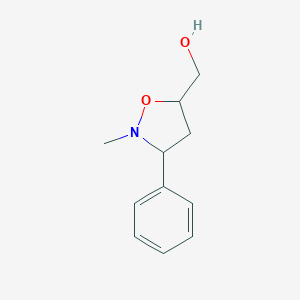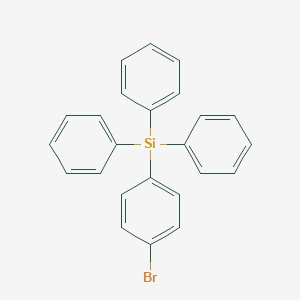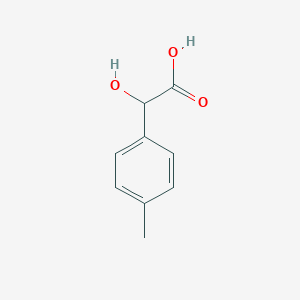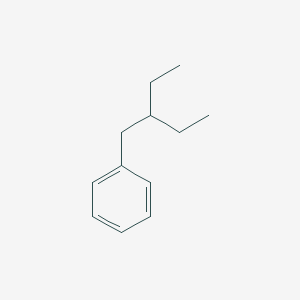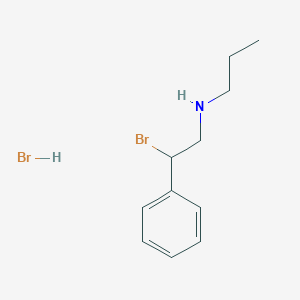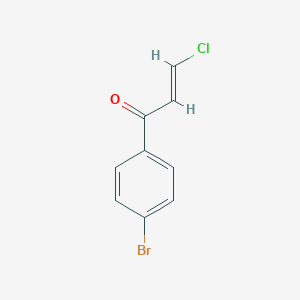
trans-4'-Bromo-3-chloroacrylophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-4'-Bromo-3-chloroacrylophenone, also known as BCA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique chemical properties. This compound is a derivative of phenylacrylamide and has been used in various applications, including as a reagent in organic synthesis and as a fluorescent probe.
Mécanisme D'action
The mechanism of action of trans-4'-Bromo-3-chloroacrylophenone is complex and not fully understood. However, it is believed that trans-4'-Bromo-3-chloroacrylophenone acts as an electrophilic reagent, which can react with nucleophiles such as amines, thiols, and other reactive groups. This reactivity makes trans-4'-Bromo-3-chloroacrylophenone a useful reagent in organic synthesis, where it can be used to selectively modify specific functional groups in complex molecules.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of trans-4'-Bromo-3-chloroacrylophenone have not been extensively studied. However, it is known that trans-4'-Bromo-3-chloroacrylophenone can react with various biomolecules, including proteins, nucleic acids, and lipids. This reactivity could potentially lead to toxic effects, and caution should be exercised when handling trans-4'-Bromo-3-chloroacrylophenone in the laboratory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of trans-4'-Bromo-3-chloroacrylophenone is its high reactivity and selectivity. This makes it a useful reagent in organic synthesis and biological imaging studies. However, the reactivity of trans-4'-Bromo-3-chloroacrylophenone can also be a limitation, as it can react with unintended targets and lead to unwanted side reactions. Additionally, trans-4'-Bromo-3-chloroacrylophenone is a toxic compound, and appropriate safety measures should be taken when handling it in the laboratory.
Orientations Futures
There are several future directions for the study of trans-4'-Bromo-3-chloroacrylophenone. One potential direction is the development of new synthetic methods for trans-4'-Bromo-3-chloroacrylophenone that are more efficient and environmentally friendly. Another direction is the exploration of new applications for trans-4'-Bromo-3-chloroacrylophenone in biological imaging and other fields. Additionally, further studies on the biochemical and physiological effects of trans-4'-Bromo-3-chloroacrylophenone could help to better understand its potential toxic effects and guide the safe handling and use of this compound in the laboratory.
Conclusion
Trans-4'-Bromo-3-chloroacrylophenone is a unique chemical compound that has gained significant attention in the field of scientific research. Its high reactivity and selectivity make it a useful reagent in organic synthesis and biological imaging studies. However, caution should be exercised when handling trans-4'-Bromo-3-chloroacrylophenone in the laboratory due to its potential toxic effects. Further studies on the synthesis, applications, and biochemical and physiological effects of trans-4'-Bromo-3-chloroacrylophenone could lead to new insights and applications for this compound in the future.
Méthodes De Synthèse
The synthesis of trans-4'-Bromo-3-chloroacrylophenone can be achieved through a multistep process. The first step involves the reaction of 4-bromoacetophenone with thionyl chloride to form 4-bromo-1-chloroacetophenone. The second step involves the reaction of 4-bromo-1-chloroacetophenone with acryloyl chloride to form trans-4'-Bromo-3-chloroacrylophenone. This synthesis method has been extensively studied and optimized, and it has been found to be highly efficient and reliable.
Applications De Recherche Scientifique
Trans-4'-Bromo-3-chloroacrylophenone has been widely used in scientific research due to its unique chemical properties. One of the most significant applications of trans-4'-Bromo-3-chloroacrylophenone is in the field of organic synthesis. trans-4'-Bromo-3-chloroacrylophenone can be used as a reagent in various synthetic reactions, including the synthesis of β-lactams, α,β-unsaturated ketones, and other complex organic molecules. trans-4'-Bromo-3-chloroacrylophenone has also been used as a fluorescent probe in biological imaging studies, where it can be used to detect the presence of specific molecules or ions in living cells.
Propriétés
Numéro CAS |
17306-04-6 |
|---|---|
Nom du produit |
trans-4'-Bromo-3-chloroacrylophenone |
Formule moléculaire |
C9H6BrClO |
Poids moléculaire |
245.5 g/mol |
Nom IUPAC |
(E)-1-(4-bromophenyl)-3-chloroprop-2-en-1-one |
InChI |
InChI=1S/C9H6BrClO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-6H/b6-5+ |
Clé InChI |
RXPBSMJSLNBUBZ-AATRIKPKSA-N |
SMILES isomérique |
C1=CC(=CC=C1C(=O)/C=C/Cl)Br |
SMILES |
C1=CC(=CC=C1C(=O)C=CCl)Br |
SMILES canonique |
C1=CC(=CC=C1C(=O)C=CCl)Br |
Synonymes |
(E)-4'-Bromo-β-chloroacrylophenone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



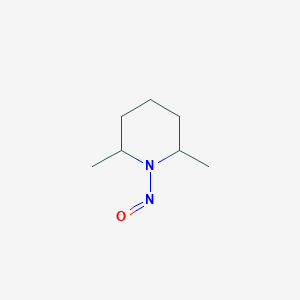
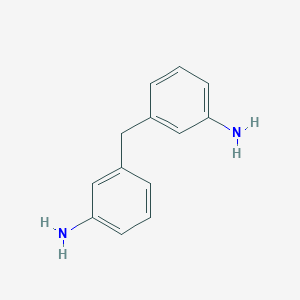
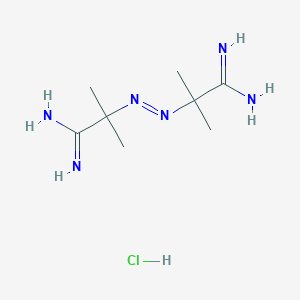
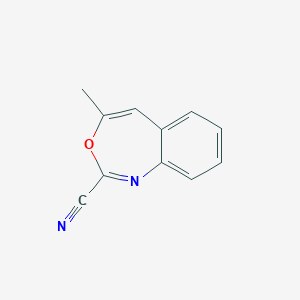
![Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione](/img/structure/B96680.png)
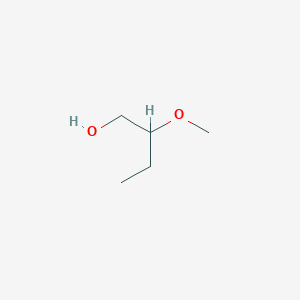
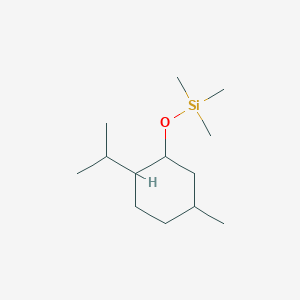
![Dimethyl [(4-methoxyphenyl)methyl]phosphonate](/img/structure/B96687.png)
